"N-Methyltetrahydro-2H-pyran-4-carboxamide" chemical properties
"N-Methyltetrahydro-2H-pyran-4-carboxamide" chemical properties
An In-Depth Technical Guide to N-Methyltetrahydro-2H-pyran-4-carboxamide
Foreword: The following guide provides a comprehensive technical overview of N-Methyltetrahydro-2H-pyran-4-carboxamide. While this specific molecule is not extensively characterized in publicly available literature, this document synthesizes information from closely related analogues and established principles of organic chemistry to present a robust profile. The methodologies and predicted data herein are intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this compound and its derivatives.
Molecular Overview and Significance
N-Methyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a saturated six-membered tetrahydropyran (THP) ring, substituted at the 4-position with an N-methylated amide functional group. The THP scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisostere for phenyl or cyclohexyl rings to improve physicochemical properties such as solubility and metabolic stability. The N-methylcarboxamide group is a versatile functional handle, capable of acting as both a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets.
The combination of these two motifs suggests that N-Methyltetrahydro-2H-pyran-4-carboxamide holds potential as a building block in drug discovery programs. The structural rigidity of the pyran ring, coupled with the defined orientation of the amide substituent, makes it an attractive fragment for designing ligands with high specificity for protein targets.
Chemical Identity
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IUPAC Name: N-Methyl-tetrahydropyran-4-carboxamide
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Molecular Formula: C₇H₁₃NO₂
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Molecular Weight: 143.18 g/mol
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CAS Number: Not assigned or not publicly available.
Chemical Structure
Caption: 2D structure of N-Methyltetrahydro-2H-pyran-4-carboxamide.
Physicochemical Properties (Predicted and Comparative)
Direct experimental data for N-Methyltetrahydro-2H-pyran-4-carboxamide is scarce. The following table summarizes its predicted properties alongside the experimentally determined values for its structural analogue, N-Methyltetrahydro-2H-pyran-4-amine, to provide a validated context.
| Property | N-Methyltetrahydro-2H-pyran-4-carboxamide (Predicted) | N-Methyltetrahydro-2H-pyran-4-amine (Experimental)[1][2][3] | Justification for Prediction |
| Molecular Weight | 143.18 g/mol | 115.17 g/mol | Calculated from molecular formula. |
| Physical State | White to off-white solid or viscous liquid | - | The presence of the amide group allows for strong intermolecular hydrogen bonding, which typically results in a higher melting point compared to the corresponding amine. |
| Boiling Point | > 200 °C (at 760 mmHg) | 165 °C (at 760 mmHg) | The higher molecular weight and stronger hydrogen bonding of the amide group compared to the secondary amine will significantly increase the boiling point. |
| Melting Point | > 40 °C | 24-41 °C | Increased intermolecular forces due to the amide functionality are expected to raise the melting point above that of the amine analogue. |
| Density | ~1.1 g/cm³ | 0.93 g/cm³ | The addition of an oxygen atom and the more compact structure of the amide group generally lead to an increase in density. |
| Solubility | Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in non-polar solvents. | Soluble in polar solvents. | The polar amide and ether functionalities suggest good solubility in polar protic and aprotic solvents. |
| pKa | ~17-18 (Amide N-H) | Not applicable (Amine pKa ~10-11) | The amide proton is significantly less basic and more acidic than an amine proton. |
Synthesis and Purification
A robust and logical synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide can be envisioned as a two-step process starting from the commercially available Tetrahydropyran-4-carboxylic acid. This approach involves the formation of a primary amide, followed by selective N-methylation.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
PART 1: Synthesis of Tetrahydro-2H-pyran-4-carboxamide (Intermediate)
This protocol describes a standard amidation procedure via an acid chloride intermediate. The choice of this method is based on its high reactivity and the straightforward purification of the resulting product.
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Materials:
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Tetrahydropyran-4-carboxylic acid
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Thionyl chloride (SOCl₂)
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Dichloromethane (DCM), anhydrous
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Ammonium hydroxide (NH₄OH), concentrated aqueous solution
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Ice bath
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Rotary evaporator
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Magnetic stirrer and stir bar
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-
Procedure:
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In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM.
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Cool the solution to 0 °C using an ice bath.
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Add thionyl chloride (1.2 eq) dropwise over 15 minutes. Causality Note: The slow addition controls the exothermic reaction and the release of HCl and SO₂ gases.
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Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).
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Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This yields the crude Tetrahydropyran-4-carbonyl chloride.
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Cool the crude acid chloride in an ice bath and slowly add it to a stirred, chilled solution of concentrated ammonium hydroxide (5.0 eq). Trustworthiness Note: Using a significant excess of ammonium hydroxide ensures complete reaction of the acid chloride and neutralizes the HCl byproduct.
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Stir the resulting mixture vigorously for 1 hour at 0 °C.
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Extract the aqueous mixture with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amide.
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Purify the product by recrystallization or silica gel column chromatography to obtain pure Tetrahydro-2H-pyran-4-carboxamide.
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PART 2: N-Methylation of Tetrahydro-2H-pyran-4-carboxamide
This protocol utilizes a modern, safe, and highly selective N-methylation method employing a quaternary ammonium salt, which avoids the use of more hazardous reagents like methyl iodide or dimethyl sulfate.[4][5][6]
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Materials:
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Tetrahydro-2H-pyran-4-carboxamide (1.0 eq)
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Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 eq)
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Cesium carbonate (Cs₂CO₃) (2.0 eq)
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Toluene, anhydrous
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Inert atmosphere reaction vial with a screw cap
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Heating block
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-
Procedure:
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To a dry reaction vial equipped with a magnetic stir bar, add the primary amide (1.0 eq), PhMe₃NI (2.5 eq), and Cs₂CO₃ (2.0 eq). Expertise Note: Cesium carbonate is a sufficiently strong base to deprotonate the primary amide, facilitating nucleophilic attack on the methylating agent. Its use often leads to higher yields and selectivity compared to other bases.
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Seal the vial, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
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Add anhydrous toluene via syringe to the desired concentration (e.g., 0.2 M).
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Heat the reaction mixture to 120 °C in a heating block and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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After cooling to room temperature, quench the reaction by adding deionized water.
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Extract the product into ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield pure N-Methyltetrahydro-2H-pyran-4-carboxamide.[6]
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Analytical Characterization (Predicted)
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Analytical Workflow Diagram
Caption: Standard workflow for chemical structure verification.
Expected Spectral Data
The following table outlines the predicted signals and peaks for key analytical techniques. These predictions are based on established chemical shift ranges and fragmentation patterns.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 6.0-6.5 ppm (broad s, 1H, N-H), δ ~ 3.9-4.1 ppm (m, 2H, ring -OCH₂-), δ ~ 3.3-3.5 ppm (m, 2H, ring -OCH₂-), δ ~ 2.80 ppm (d, 3H, J≈4.8 Hz, N-CH₃), δ ~ 2.2-2.4 ppm (m, 1H, ring -CH-), δ ~ 1.7-1.9 ppm (m, 4H, ring -CH₂-). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 175-177 ppm (C=O), δ ~ 67-69 ppm (2C, ring -OCH₂-), δ ~ 41-43 ppm (ring -CH-), δ ~ 28-30 ppm (2C, ring -CH₂-), δ ~ 26-27 ppm (N-CH₃). |
| Mass Spec. (EI) | [M]⁺: m/z = 143. Key Fragments: m/z = 114 ([M-C₂H₅]⁺ or similar), m/z = 85 (loss of -CONHCH₃), m/z = 58 ([CH₃NHCO]⁺). |
| IR Spectroscopy (ATR) | ν ~ 3300 cm⁻¹ (N-H stretch), ν ~ 2850-2950 cm⁻¹ (C-H stretch), ν ~ 1640-1660 cm⁻¹ (C=O stretch, Amide I band), ν ~ 1540-1560 cm⁻¹ (N-H bend, Amide II band), ν ~ 1100 cm⁻¹ (C-O-C stretch). |
Potential Applications and Biological Context
While the specific biological activity of N-Methyltetrahydro-2H-pyran-4-carboxamide has not been reported, its structural components are prevalent in bioactive molecules.
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Medicinal Chemistry: The THP ring is a well-established scaffold in pharmaceuticals, often improving metabolic stability and pharmacokinetic profiles. Carboxamide-containing compounds exhibit a vast range of biological activities, including anticancer, antibacterial, and antifungal properties.[7][8] For instance, derivatives of 9-aminoacridine-4-carboxamide have been investigated for their DNA-intercalating and anti-proliferative properties.[8]
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Agrochemicals: The pyrazole carboxamide class of molecules is widely used in crop protection as fungicides and insecticides, highlighting the importance of the carboxamide functional group in modulating biological activity.[9]
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Fragment-Based Drug Design (FBDD): As a relatively small and rigid molecule with clear hydrogen bonding features, it could serve as a valuable fragment for screening against various protein targets to identify initial hits for drug development pipelines.
Safety and Handling
Given the absence of specific toxicology data, N-Methyltetrahydro-2H-pyran-4-carboxamide should be handled with the standard precautions for new chemical entities.
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GHS Hazard Classification (Predicted): Based on related amine and amide structures, it may cause skin and eye irritation.[1][3]
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Recommended PPE: Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
References
-
American Elements. (n.d.). N-Methyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro biological evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Supplier CAS No 220641-87-2. Retrieved from [Link]
- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
-
PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]
-
ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
-
PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
SpringerOpen. (n.d.). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. CAS 220641-87-2: N-methyltetrahydro-2H-pyran-4-amine [cymitquimica.com]
- 3. 220641-87-2|N-Methyltetrahydro-2H-pyran-4-amine|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
